4-Hydroxybutyraldehyde (CAS 25714-71-0) is a highly reactive, bifunctional C4 hydroxyaldehyde that serves as a cornerstone intermediate in the industrial synthesis of 1,4-butanediol (BDO), tetrahydrofuran (THF), and gamma-butyrolactone (GBL). Characterized by the presence of both a primary hydroxyl group and a terminal aldehyde, the molecule exists in a dynamic tautomeric equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran[1]. This dual functionality allows for highly selective downstream processing, such as direct aqueous extraction and targeted catalytic hydrogenation. For industrial buyers and chemical engineers, procuring high-purity 4-hydroxybutyraldehyde is critical for minimizing branched byproducts and ensuring high-yield, continuous-flow production of premium C4 derivatives [2].
Substituting 4-hydroxybutyraldehyde with closely related C4 analogs fundamentally disrupts downstream hydrogenation and product distribution. Succinaldehyde (butanedial), an in-class dialdehyde, requires distinct catalyst systems and generates a completely different oxidative byproduct profile, increasing downstream purification costs [1]. Similarly, utilizing positional isomers like 3-hydroxybutyraldehyde shifts the reaction pathway entirely, yielding 1,3-butanediol rather than the industrially critical 1,4-butanediol isomer [2]. Furthermore, standard aliphatic aldehydes such as butyraldehyde lack the terminal hydroxyl group necessary to form a stabilizing cyclic hemiacetal (2-hydroxytetrahydrofuran); this absence alters reaction kinetics, intermediate stability, and phase-separation behavior, making generic aldehydes useless for selective BDO or THF synthesis [1].
A critical procurement metric for C4 intermediates is the ratio of linear to branched products, as branched isomers contaminate the final polymer-grade diol. Under optimized continuous hydroformylation conditions, the target linear product (4-hydroxybutyraldehyde) achieves a 97.1% selectivity, establishing a normal-to-iso (linear-to-branched) ratio of 10.5:1 over its branched co-product, 3-hydroxy-2-methylpropionaldehyde [1]. Because 3-hydroxy-2-methylpropionaldehyde hydrogenates into 2-methyl-1,3-propanediol, maintaining this >10:1 linear dominance is essential to guarantee the purity of the resulting 1,4-butanediol[1].
| Evidence Dimension | Linear vs. branched product selectivity |
| Target Compound Data | 97.1% selectivity (4-Hydroxybutyraldehyde) |
| Comparator Or Baseline | 2.4% selectivity (3-Hydroxy-2-methylpropionaldehyde and other byproducts) |
| Quantified Difference | 10.5:1 linear-to-branched ratio |
| Conditions | Catalytic hydroformylation of allyl alcohol at 1 MPaG and 80°C |
Procuring material with a maximized linear-to-branched ratio prevents the accumulation of 2-methyl-1,3-propanediol, ensuring polymer-grade 1,4-butanediol quality.
Unlike many organic-soluble hydroformylation byproducts, 4-hydroxybutyraldehyde exhibits unique phase-separation behavior. It can be extracted into an aqueous phase substantially to the exclusion of other product mixture components [1]. This highly efficient aqueous partitioning allows the resulting aqueous stream containing 4-hydroxybutyraldehyde to be fed directly into a hydrogenation reactor with Raney nickel at 75°C–200°C, completely bypassing the need for energy-intensive intermediate distillation[1].
| Evidence Dimension | Phase extraction efficiency |
| Target Compound Data | Substantially complete aqueous extraction |
| Comparator Or Baseline | Organic-soluble byproducts (remain in solvent phase) |
| Quantified Difference | Near-exclusive phase separation |
| Conditions | Countercurrent aqueous extraction post-hydroformylation |
The ability to isolate the compound via simple aqueous extraction enables continuous, solvent-free downstream hydrogenation, significantly lowering operational costs.
Aliphatic aldehydes are notoriously prone to degradation and uncontrolled polymerization. However, 4-hydroxybutyraldehyde possesses a unique self-stabilizing mechanism: it exists in a dynamic equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. In aqueous environments (e.g., 75% dioxane in water at 25°C), the equilibrium heavily favors the cyclic form at approximately 88.6%, leaving only 11.4% as the open-chain aldehyde [1]. This thermodynamic preference for the five-membered ring protects the reactive aldehyde terminus during transport and storage, a feature entirely absent in standard comparators like butyraldehyde[1].
| Evidence Dimension | Tautomeric state distribution |
| Target Compound Data | 88.6% cyclic lactol (2-hydroxytetrahydrofuran) |
| Comparator Or Baseline | Butyraldehyde (0% cyclic lactol, 100% open-chain) |
| Quantified Difference | 88.6% stabilization via cyclization |
| Conditions | Aqueous solution (75% dioxane/water) at 25°C |
The inherent formation of a stable cyclic hemiacetal extends the shelf life and process stability of the intermediate, preventing premature degradation before catalytic conversion.
Directly leveraging its high linear-to-branched selectivity (10.5:1) and aqueous processability, 4-hydroxybutyraldehyde is the premier intermediate for continuous Raney nickel-catalyzed hydrogenation to produce polymer-grade 1,4-butanediol[1].
In engineered microbial pathways utilizing carboxylic acid reductase (CAR) enzymes, 4-hydroxybutyraldehyde serves as the critical node connecting renewable succinic semialdehyde or 4-hydroxybutyrate to the final bio-BDO product, enabling sustainable plastics production [2].
Capitalizing on its inherent tautomeric equilibrium, the cyclic 2-hydroxytetrahydrofuran form can be subjected to acidic dehydration and hydrogenation, providing a highly efficient, direct route to industrial solvent-grade THF[3].
The bifunctional nature of the molecule allows for selective reactions at the aldehyde terminus while preserving the primary hydroxyl group, making it an ideal precursor for synthesizing complex 2-alkyl-1,4-butanediol derivatives and GABA analogues [1].
Irritant